

Pelecopan potency comparison other serine protease inhibitors

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Compound Focus: Pelecopan

CAS No.: 2378380-49-3

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Pelecopan (BCX9930) Profile and Experimental Data

The following table summarizes the key experimental data for **Pelecopan**, a selective, orally active inhibitor of complement factor D. [1] [2]

Parameter	Details & Quantitative Data
Drug Type	Small molecule drug [3]
Target & Action	Complement factor D (CFD) inhibitor [3]
Key Indications	Paroxysmal Nocturnal Hemoglobinuria (PNH), C3 Glomerulopathy, IgA Nephropathy (under investigation) [4] [1] [3]

| **Potency (IC₅₀)** | • **14.3 nM** (against purified human factor D) [1] [2] • **28.1 nM** (against factor D's proteolytic activity on C3b-bound factor B) [1] • **29.5 nM** (inhibition of AP-mediated hemolysis of rabbit erythrocytes) [1] [2] | | **Selectivity** | No significant inhibition (>28 µM IC₅₀) of thrombin, activated protein C, tissue plasminogen activator, trypsin, activated factor X, or activated factor XII. [2] | | **In Vivo Activity** | Orally administered **Pelecopan** (100 and 200 mg, twice daily) completely suppressed alternative pathway (AP) activity in serum of rhesus monkeys. [2] |

Experimental Protocols for Key Assays

The experimental data for **Pelecopan** were generated using standard biochemical and cellular assays. [1]

- **Inhibition of Purified Human Factor D:**

- **Objective:** To measure the direct inhibitory activity of **Pelecopan** against the serine protease factor D.
- **Method:** The IC_{50} (half-maximal inhibitory concentration) of **14.3 nM** was determined by measuring **Pelecopan**'s inhibition of the proteolytic activity of purified human factor D. [1]

- **Inhibition of Complement Alternative Pathway (AP) Hemolysis:**

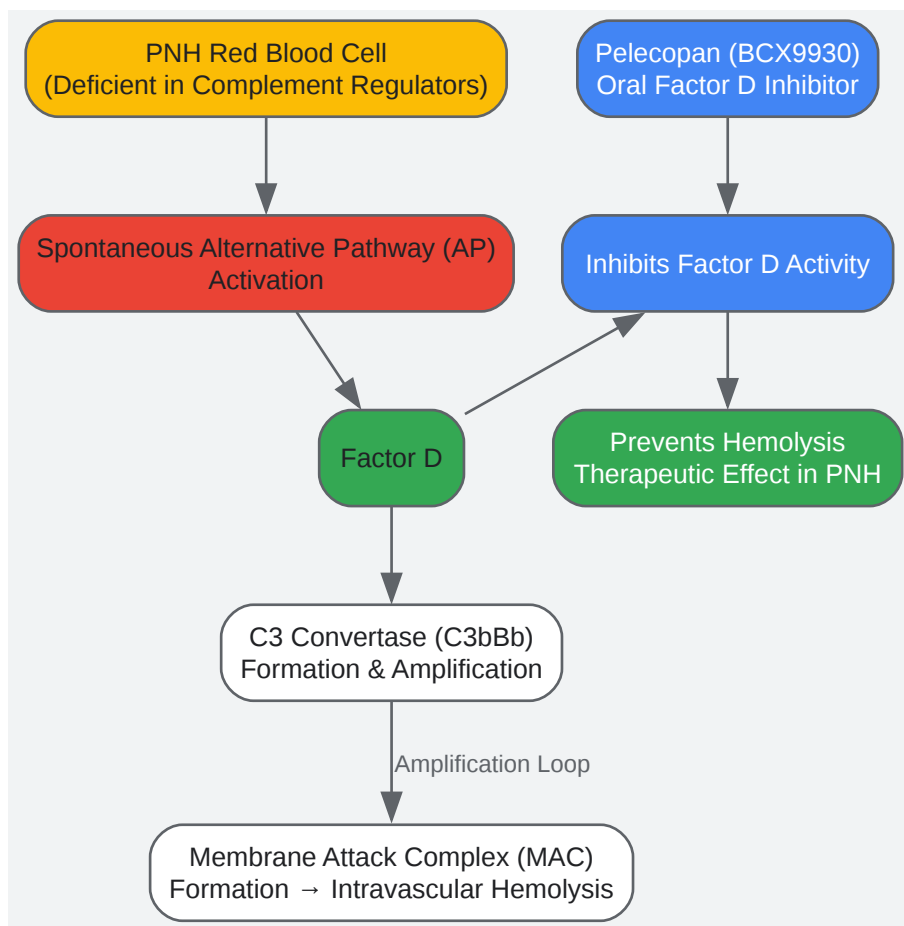
- **Objective:** To assess the functional inhibitory effect of **Pelecopan** in a cell-based model of complement-mediated destruction.
- **Method:** The IC_{50} of **29.5 nM** was determined by measuring the inhibition of AP-mediated hemolysis of rabbit erythrocytes. This assay mimics the intravascular hemolysis seen in diseases like PNH. [1]

- **Selectivity Profiling:**

- **Objective:** To confirm that **Pelecopan**'s activity is specific to factor D and does not affect other structurally related serine proteases.
- **Method:** The compound was tested against a panel of human serine proteases (e.g., thrombin, trypsin, activated protein C) at high concentrations. The high IC_{50} values ($>28 \mu M$) confirmed its high selectivity for factor D. [2]

Mechanism of Action and Signaling Pathway

Pelecopan works by specifically inhibiting complement factor D, a key serine protease in the alternative pathway of the complement system. The diagram below illustrates this mechanism and its therapeutic effect in Paroxysmal Nocturnal Hemoglobinuria (PNH). [4] [1] [2]



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Context on Serine Protease Inhibitors

To aid your further research, here is a broader context on this class of compounds.

- **The Serpin Superfamily:** Many endogenous serine protease inhibitors belong to the "serpin" superfamily (e.g., Protease Nexin-1, α 1-antitrypsin). They regulate critical processes like inflammation, coagulation, and synaptic plasticity, often through an irreversible "suicide substrate" mechanism. [5] [6] [7]
- **Other Therapeutic Serine Protease Inhibitors:** Several synthetic inhibitors have been developed as drugs. For example, first-generation **HCV NS3/4A protease inhibitors** (e.g., boceprevir, telaprevir) are also serine protease inhibitors, though their clinical use has been largely superseded by newer agents. [5]

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